molecular formula C16H11ClFN3OS B6104426 [4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL](4-CHLOROPHENYL)METHANONE

[4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YL](4-CHLOROPHENYL)METHANONE

Cat. No.: B6104426
M. Wt: 347.8 g/mol
InChI Key: BTOBGXCSBBXWHS-UHFFFAOYSA-N
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Description

4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE typically involves the formation of the thiazole ring followed by the introduction of the amino and fluoroanilino groups. One common method involves the reaction of 2-fluoroaniline with a thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to introduce the 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE: Similar structure but with a bromine atom instead of chlorine.

    4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoroanilino group enhances its ability to interact with biological targets, while the thiazole ring provides stability and reactivity.

This detailed article provides a comprehensive overview of 4-AMINO-2-(2-FLUOROANILINO)-1,3-THIAZOL-5-YLMETHANONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-amino-2-(2-fluoroanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS/c17-10-7-5-9(6-8-10)13(22)14-15(19)21-16(23-14)20-12-4-2-1-3-11(12)18/h1-8H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOBGXCSBBXWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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